1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS No.: 2034514-18-4
Cat. No.: VC4618055
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034514-18-4 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.315 |
| IUPAC Name | [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |
| Standard InChI | InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2 |
| Standard InChI Key | JCYIBRPPUDOOAR-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4 |
Introduction
1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that combines elements of furan, pyrrolidine, and benzodiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. The synthesis and characterization of such compounds often involve advanced techniques like X-ray crystallography and NMR spectroscopy to understand their molecular structure and properties.
Synthesis Methods
The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves several steps, including the formation of the benzodiazole ring and the incorporation of the furan-3-carbonylpyrrolidine moiety. Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Analytical Techniques
Analytical techniques such as X-ray crystallography and NMR spectroscopy are crucial for determining the molecular structure and confirming the identity of the synthesized compound. These methods provide detailed information about the spatial arrangement of atoms and the electronic environment of the molecule.
Potential Applications
Compounds like 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole are often studied for their potential biological activities, including antimicrobial, antiviral, or anticancer properties. The mechanism of action typically involves interaction with specific biological targets, which can be explored using molecular docking simulations.
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